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Compound of Interest

Compound Name: Tris(dimethylamido)aluminum(lil)

Cat. No.: B1591162

Application Notes and Protocols for
Researchers

This document provides detailed application notes and experimental protocols for the use of
Tris(dimethylamido)aluminum(lll), commonly known as TDMAA, as a precursor in Atomic
Layer Deposition (ALD) for the synthesis of high-purity aluminum oxide (Al203) and aluminum
nitride (AIN) thin films.

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to
produce highly conformal and uniform films with precise thickness control at the atomic level.
The choice of precursor is critical to the quality of the deposited film.
Tris(dimethylamido)aluminum(lll) (Al(N(CHs)z2)s or TDMAA) has emerged as a valuable
alternative to the more conventional trimethylaluminum (TMA) precursor. A key advantage of
TDMAA is the absence of direct aluminum-carbon bonds, which can significantly reduce carbon
impurities in the resulting films, a common issue when using TMA.[1][2] TDMAA's high volatility,
good thermal stability, and high reactivity at low temperatures make it an excellent candidate
for depositing both aluminum oxide and aluminum nitride films for various applications in
microelectronics and materials science.[3][4][5]
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Precursor: Tris(dimethylamido)aluminum(ill)
(TDMAA)

TDMAA is a white to yellow crystalline solid organoaluminum compound that is highly sensitive
to moisture and air.[6] It is essential to handle this precursor under an inert atmosphere (e.g.,
nitrogen or argon) to maintain its stability and purity.[6]

Property Value Reference
Chemical Formula CeH1sAINs [6]
Molecular Weight 159.21 g/mol [6]
Appearance White to yellow crystals [6]

Melting Point 82-84 °C [61[7]

Purity >98% [6]
Aluminum Content 16.6-17.3% [6]

Safety Precautions and Handling

TDMAA is a flammable, corrosive, and water-reactive compound.[6][7] It can cause severe skin
burns and eye damage.[8] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear flame-resistant clothing, chemical-
resistant gloves, and safety goggles or a face shield.[6][9]

« Handling: All handling must be performed in a glovebox or under an inert gas atmosphere
(e.g., nitrogen, argon).[6][7] The workspace should be kept dry.[7]

o Storage: Store in a tightly sealed, moisture-free container in a dry, cool, and well-ventilated
area, away from heat and sources of ignition.[6][9]

¢ Spills: In case of a spill, do not use water.[7] Sweep up the solid material and place it into a
suitable container for disposal. Avoid generating dust.[9][10]
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o First Aid: In case of skin contact, brush off loose particles and immediately flush with water.
[8] For eye contact, rinse cautiously with water for several minutes.[9] In case of inhalation,
move the person to fresh air.[6] In all cases of exposure, seek immediate medical attention.

[9]

Experimental Workflow and Setup

The ALD process consists of sequential, self-limiting surface reactions. A typical ALD cycle
involves four distinct steps: precursor pulse, inert gas purge, co-reactant pulse, and a final inert
gas purge. This cycle is repeated to grow a film of the desired thickness.

One ALD Cycle
L| step 1: TDMAA Pulse Step 2: Inert Gas Purge Step 3: Co-reactant Pulse Step 4: Inert Gas Purge )
(Precursor Adsorption) (Remove Excess Precursor) (Surface Reaction) (Remove Byproducts) Film Growth

T ; No
. Repeat Cycle?

Click to download full resolution via product page

A typical workflow for an Atomic Layer Deposition (ALD) cycle.

Experimental Protocols

The following protocols outline the deposition of aluminum oxide and aluminum nitride films
using TDMAA. Parameters may need to be optimized based on the specific ALD reactor
configuration.

This protocol describes the thermal deposition of Al20s using TDMAA and water (H20) as the
co-reactant.

Methodology:
o Load the substrate into the ALD reactor chamber.

o Heat the substrate to the desired deposition temperature (e.g., 250 °C).
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o Heat the TDMAA precursor in a bubbler to a stable temperature (e.g., 90 °C) to ensure

sufficient vapor pressure.

« Initiate the ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge the chamber with

an inert gas (e.g., N2) to remove unreacted precursor and byproducts. c. Pulse H20 vapor

into the chamber to react with the surface-adsorbed TDMAA. d. Purge the chamber again

with inert gas.

o Repeat the cycle until the target film thickness is achieved.

Parameter Value Reference
Precursor Tris(dimethylamido)aluminum(l o
Il) (TDMAA)
Co-reactant Deionized Water (H20) [1]
Substrate Temperature 250 °C [1]
TDMAA Bubbler Temperature 90 °C [1]
TDMAA Pulse Time 4 s (saturating) [1]
H20 Pulse Time Varies by reactor (e.g., 0.06 s) [11]
Purge Gas High-purity Nitrogen (N2) [1]
Purge Time Varies by reactor (e.g., 5-20 s) [11][12]

This protocol uses a nitrogen plasma as the co-reactant to deposit AIN, which can offer benefits

such as lower deposition temperatures and different film properties compared to thermal

processes.

Methodology:

e Load the substrate into the PE-ALD reactor.

o Heat the substrate to the deposition temperature (e.g., 250 °C).

o Heat the TDMAA bubbler to 90 °C.
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e Begin the PE-ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge the chamber

with inert gas. c. Introduce nitrogen gas and ignite the plasma to create reactive nitrogen

species. d. Purge the chamber with inert gas.

» Repeat the cycle for the desired film thickness.

Parameter

Value

Reference

Precursor

Tris(dimethylamido)aluminum(l
II) (TDMAA)

[1]

Co-reactant

Nitrogen (N2) Plasma

[1]

Substrate Temperature

250 °C

[1]

TDMAA Bubbler Temperature

90 °C

[1]

TDMAA Pulse Time

4 s (saturating)

[1]

Plasma Gas

Nitrogen (N2) / Argon (Ar)

mixture

[2]

Plasma Power

2400 - 2800 W

[1](2]

Plasma Pulse Time

8s

[1]

Purge Gas

High-purity Nitrogen (N2) or
Argon (Ar)

[1]

This protocol details the thermal deposition of AIN using TDMAA and ammonia (NHs) as the

nitrogen source.

Methodology:

e Load the substrate into the ALD reactor.

» Heat the substrate to the deposition temperature within the ALD window (e.g., 150-300 °C).

e Heat the TDMAA bubbler to a suitable temperature (e.g., 120 °C).
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o Execute the ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge with inert gas. c.
Pulse NHs gas into the chamber. d. Purge with inert gas.

» Repeat the cycle until the desired thickness is achieved.

Parameter Value Reference

Tris(dimethylamido)aluminum(l

Precursor 1) (TDMAA) [2]
Co-reactant Ammonia (NHs) [2]
Substrate Temperature 150 - 300 °C [2]
TDMAA Bubbler Temperature 120 °C [2]
TDMAA Pulse Time 4s [2]
NHs Pulse Time 12s [2]
Purge Gas High-purity Nitrogen (N2) [2]
Chamber Pressure 4 mbar [2]

Reaction Mechanisms

The ALD process relies on self-limiting surface reactions. During the TDMAA pulse, the
precursor chemisorbs onto the substrate surface. In the subsequent co-reactant pulse, the
ligands from the adsorbed precursor are removed, completing one monolayer of the desired
material.

For AIN deposition with NHs, the primary reactions are transamination and hydrogenation,
which facilitate the ligand exchange.[3]
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Generalized surface reaction pathways for ALD using TDMAA.

Summary of Quantitative Data

The use of TDMAA allows for the deposition of high-purity films with consistent growth rates.
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. Film Purity
) Deposition Temperatur  Growth Per

Film Type (Carbon Reference

Method e Cycle (GPC) .
Impurity)

Thermal

Al203 (TDMAA + 250 °C Not specified ~1.4% [5]
H20)
PE-ALD

AIN (TDMAA+Nz2 250 °C 0.8 Alcycle ~1% [1]
Plasma)
ALA (TDMAA

AIN + Nz2Ha + Ar 400 °C Not specified <2% [12]
Plasma)

Note: The film grown via PE-ALD was identified as an aluminum oxynitride due to oxygen
presence, though carbon content remained low.[1][5]

Conclusion

Tris(dimethylamido)aluminum(lll) is a highly effective precursor for the ALD of aluminum-
based thin films. Its primary advantage lies in the deposition of films with significantly lower
carbon contamination compared to traditional alkyl-aluminum precursors like TMA.[1] The
protocols provided herein offer a starting point for researchers to develop high-quality Al203
and AIN films for applications demanding high purity and precision. Proper safety measures
must be rigorously followed when handling this reactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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